molecular formula C10H10O4 B2745312 Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate CAS No. 70080-54-5

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

Cat. No. B2745312
CAS RN: 70080-54-5
M. Wt: 194.186
InChI Key: DZSXZYDBNQVSMU-UHFFFAOYSA-N
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Patent
US06906113B2

Procedure details

15.3 g of chromium trioxide is added dropwise to a solution of 15 g of ethyl 4-hydroxymandelate in 240 ml of acetic acid. The mixture is stirred at room temperature for 2 hours, poured into 1 l of ethyl acetate and extracted with saturated aqueous Na2CO3 solution. The aqueous phases are extracted with methylene chloride. The organic phases are washed with saturated aqueous Na2CO3 solution, followed by washing with water. The organic phases are dried over sodium sulfate. Filtration, evaporation of the solvent and distillation (ball-tube still distillation, boiling point 205° C. (0.076 bar)) give 4.04 g (27 wt %) ethyl 4-hydroxybenzoylformate as a yellow solid.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
15.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]([OH:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=1.C(OCC)(=O)C>C(O)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[OH:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:12])=[CH:4][CH:3]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C(C(C(=O)OCC)O)C=C1
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
15.3 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases are extracted with methylene chloride
WASH
Type
WASH
Details
The organic phases are washed with saturated aqueous Na2CO3 solution
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration, evaporation of the solvent and distillation (ball-tube
DISTILLATION
Type
DISTILLATION
Details
still distillation, boiling point 205° C. (0.076 bar))

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C(=O)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.